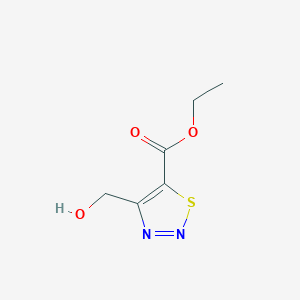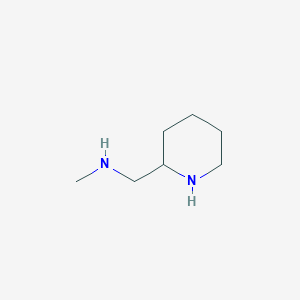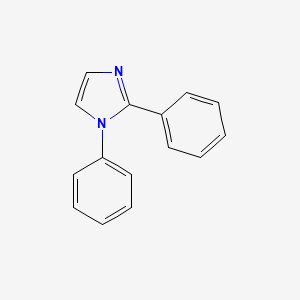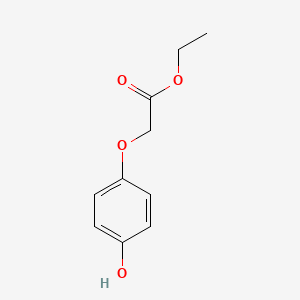
2-(4-羟基苯氧基)乙酸乙酯
概述
描述
Ethyl 2-(4-hydroxyphenoxy)acetate (EHPA) is a synthetic compound with a wide range of applications in the scientific research field. EHPA has been used in many different areas, including drug development, biochemistry, and physiology. It is a highly versatile compound and has been used in various experiments to study the effects of different compounds on the body.
科学研究应用
酶促合成
2-(4-羟基苯氧基)乙酸乙酯在药物化合物的酶促合成中发挥作用。例如,它用于生产LASSBio 482的酶促水解,LASSBio 482是一种抗哮喘药原型。该过程涉及固体生物催化剂和有机溶剂相,展示了该化合物在药物合成中促进酶促反应的作用(贝维拉夸等人,2004).
生物活性化合物合成
2-(4-羟基苯氧基)乙酸乙酯还用于合成2-(4-氨基苯氧基)乙酸乙酯,这是一种双重降血糖剂的前体。这展示了其在为新型治疗剂(尤其是在治疗糖尿病方面)创造构建模块中的效用(阿尔托扬等人,2022).
缓蚀
在材料科学领域,2-(4-羟基苯氧基)乙酸乙酯的衍生物,如查耳酮衍生物,正在研究其缓蚀性能。已证明这些化合物能有效抑制酸性溶液中的低碳钢腐蚀,表明它们在保护工业材料方面具有潜在应用(拉加兹等人,2017).
催化和化学转化
它用于各种催化和化学转化。例如,其衍生物参与铑(II)乙酸盐催化的反应,展示了其在促进复杂化学过程中的作用(泰勒和戴维斯,1983).
金属液晶的合成
2-(4-羟基苯氧基)乙酸乙酯衍生物还用于金属液晶的合成。这些材料在液晶技术领域具有潜在应用(科夫甘科和科夫甘科,2013).
作用机制
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize esters .
Mode of Action
Ethyl 2-(4-hydroxyphenoxy)acetate, being an ester, can undergo hydrolysis under acidic or basic conditions to form carboxylic acids . This interaction with its targets could result in changes at the molecular level, potentially influencing various biochemical processes.
Biochemical Pathways
Esters like ethyl 2-(4-hydroxyphenoxy)acetate can participate in various reactions such as hydrolysis, alcoholysis, and aminolysis , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (mainly through hydrolysis), and excreted .
Result of Action
The hydrolysis of esters like ethyl 2-(4-hydroxyphenoxy)acetate can result in the formation of carboxylic acids and alcohols , which can have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(4-hydroxyphenoxy)acetate. For instance, the rate of hydrolysis of esters can be influenced by factors such as pH and temperature .
生化分析
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-hydroxyphenoxy)acetate vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQNKBWWOXOAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525876 | |
| Record name | Ethyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20872-28-0 | |
| Record name | Ethyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-hydroxyphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

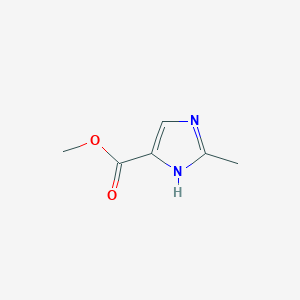
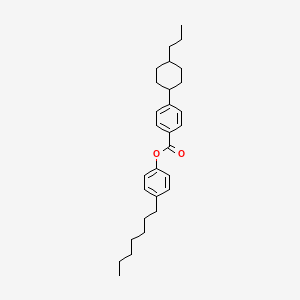
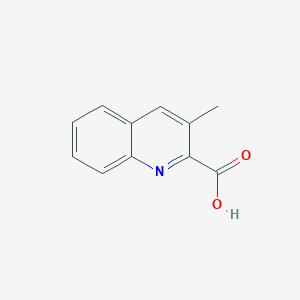


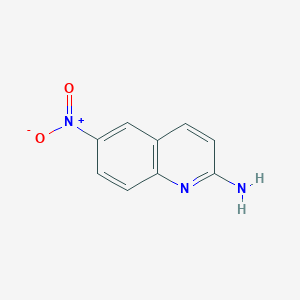
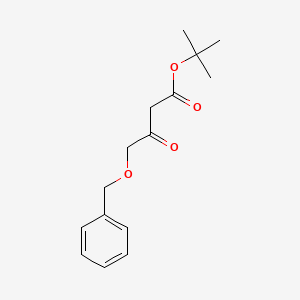
![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)



